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Compound of Interest

5-Bromo-2-methylisoquinolin-

1(2H)-one

Cat. No.: B567371

Compound Name:

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the available physicochemical properties,
synthesis, and spectral data for 5-Bromo-2-methylisoquinolin-1(2H)-one. Due to a lack of
extensive experimental data for this specific compound in publicly accessible literature, this
guide also includes comprehensive information on its immediate precursor, 5-
Bromoisoquinolin-1(2H)-one, from which the target compound is synthesized.

Physicochemical Properties

Quantitative data for 5-Bromo-2-methylisoquinolin-1(2H)-one is sparse, with most available
information being calculated or predicted. In contrast, more data, albeit often predicted, is
available for its precursor, 5-Bromoisoquinolin-1(2H)-one. These properties are summarized in
the tables below for comparison.

Table 1: Physicochemical Properties of 5-Bromo-2-methylisoquinolin-1(2H)-one

Property Value Source
Molecular Formula C10HsBrNO Calculated
Molecular Weight 238.08 g/mol Calculated
CAS Number Not Found
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Table 2: Physicochemical Properties of 5-Bromoisoquinolin-1(2H)-one (Precursor)

Property Value Source
Molecular Formula CoHeBrNO [1][2]
Molecular Weight 224.05 g/mol [1][2]
CAS Number 190777-77-6 [1][3]
Boiling Point 443.2 £ 45.0 °C (Predicted) [3]
Density 1.620 g/cm3 (Predicted) [3]
pKa 12.19 + 0.20 (Predicted) [3]
logP 2 (Predicted) [2]
Appearance Light yellow to light brown solid  [3]
Storage Sealed in dry, Room 3]
Temperature

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one is anticipated to be a two-step
process, commencing with the synthesis of its precursor, 5-Bromoisoquinolin-1(2H)-one,
followed by N-methylation.

Synthesis of 5-Bromoisoquinolin-1(2H)-one

A common method for the synthesis of 5-Bromoisoquinolin-1(2H)-one involves the
dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

Experimental Protocol:

e Reaction Setup: A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) and
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents) is prepared in a suitable
solvent such as 1,4-dioxane.

¢ Reaction Conditions: The reaction mixture is stirred at 100 °C for 24 hours.
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o Work-up:
o The solvent is removed by evaporation under reduced pressure.

o The residue is dissolved in ethyl acetate and washed with a 10% aqueous sodium
hydroxide solution.

o The organic and aqueous layers are separated, and the aqueous layer is further extracted
with ethyl acetate.

o The combined organic layers are dried over anhydrous sodium sulfate and concentrated
by evaporation.

 Purification: The crude product is purified by flash chromatography on silica gel, eluting with
a dichloromethane and methanol gradient (e.g., from 99:1 to 96:4) to yield 5-
bromoisoquinolin-1(2H)-one as a yellow solid.[3]

N-methylation to Yield 5-Bromo-2-methylisoquinolin-
1(2H)-one

While a specific protocol for the N-methylation of 5-Bromoisoquinolin-1(2H)-one was not found,
a general and reliable method for the N-methylation of lactams and related heterocyclic
compounds involves the use of a methylating agent in the presence of a base.

Proposed Experimental Protocol:

e Reaction Setup: To a solution of 5-Bromoisoquinolin-1(2H)-one (1 equivalent) in a polar
aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a base such as
potassium carbonate (K2COs, 2-3 equivalents).

¢ Reaction Conditions:

o The mixture is stirred at room temperature for 15-30 minutes to facilitate the deprotonation
of the lactam nitrogen.

o A methylating agent, such as methyl iodide (CHsl, 1.1-1.5 equivalents), is added dropwise
to the suspension.
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o The reaction is then stirred at room temperature or gently heated (e.g., to 40-60 °C) and
monitored for completion by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

e Work-up:
o Upon completion, the reaction mixture is quenched with water.
o The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

o The combined organic extracts are washed with brine, dried over anhydrous sodium
sulfate, and the solvent is removed under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel to yield 5-
Bromo-2-methylisoquinolin-1(2H)-one.

Mandatory Visualizations

As no specific signaling pathways involving 5-Bromo-2-methylisoquinolin-1(2H)-one have
been identified in the literature, a diagram illustrating the synthetic workflow is provided below.

Step 2: N-methylation

Step 1: Synthesis of Precursor

Methylation
nnnnnnnnnnnnnnn ! 2. inolin-1(2H)-
DDQ, 1,4-Dioxane ‘ 2H)-one 5-Bromoisoquinolin-1(2H)-one 5-Bromo-2-methylisoquinolin-1(2H)-one
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one 100 °C, 24h |

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Bromo-2-methylisoquinolin-1(2H)-one.

Biological Activity

There is currently no specific information available in the searched scientific literature regarding
the biological activity or potential signaling pathway interactions of 5-Bromo-2-
methylisoquinolin-1(2H)-one. However, the isoquinoline scaffold is a common motif in many
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biologically active compounds, and derivatives are often investigated for a range of therapeutic
applications, including as potential agents targeting neurological disorders. Further research is
required to elucidate the specific biological profile of this compound.

Spectral Data

While specific spectral data (NMR, IR, Mass Spectrometry) for 5-Bromo-2-methylisoquinolin-
1(2H)-one is not readily available in public databases, analysis of the precursor, 5-
Bromoisoquinolin-1(2H)-one, by electrospray mass spectrometry (ESMS) has shown a
molecular ion peak at m/z of 224 ([M+H]*), consistent with its molecular weight.[3] It is
expected that the mass spectrum of 5-Bromo-2-methylisoquinolin-1(2H)-one would show a
corresponding molecular ion peak reflecting its higher molecular weight.

Disclaimer: The information provided in this document is based on currently available data from
public sources and chemical supplier databases. Much of the physicochemical data for the
compounds discussed is predicted and has not been experimentally verified. Researchers
should use this guide as a starting point and are encouraged to perform their own analyses to
confirm these properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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